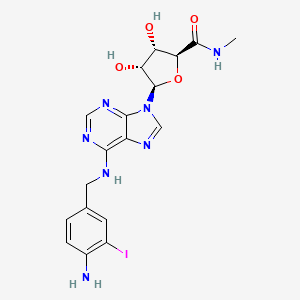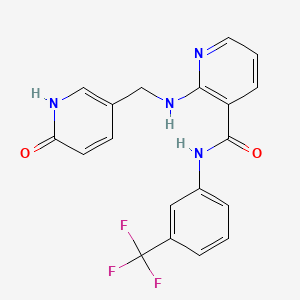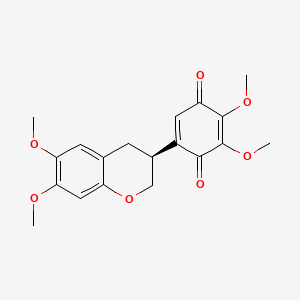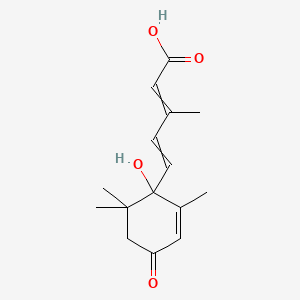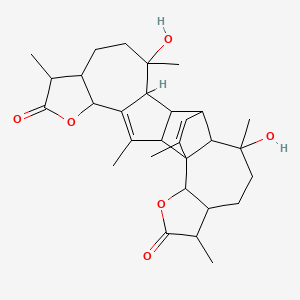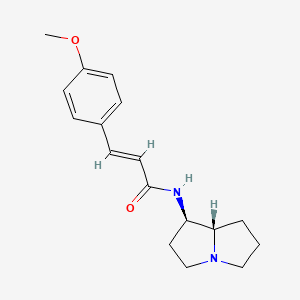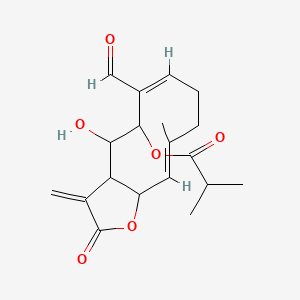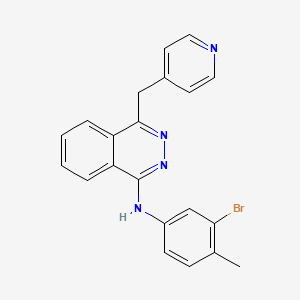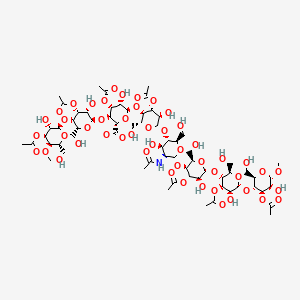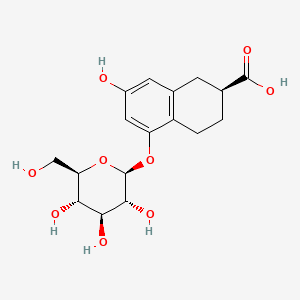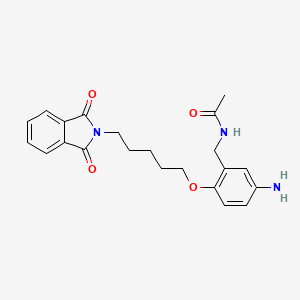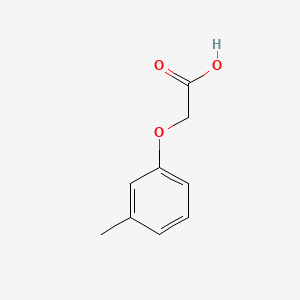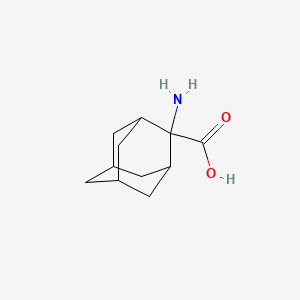
2-アミノアダマンタン-2-カルボン酸
概要
説明
2-Aminoadamantane-2-carboxylic acid is an unnatural, achiral amino acid that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features an adamantane core, which is a highly symmetrical, polycyclic cage structure, making it a valuable scaffold in medicinal chemistry and materials science.
科学的研究の応用
2-Aminoadamantane-2-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of complex molecules and materials.
作用機序
Target of Action
The primary target of 2-Aminoadamantane-2-carboxylic acid is the purinergic P2X receptors . These receptors are trimeric cell surface ion channels that are gated by extracellular ATP . They are present on the surface of various cells, including hematopoietic lineage, astrocytes, microglia, oligodendrocytes, Schwann cells, and neurons (primarily glutamatergic neurons) in the central and peripheral nervous system .
Mode of Action
2-Aminoadamantane-2-carboxylic acid: interacts with its targets by inhibiting the P2X7-evoked glutamate release . This inhibition may contribute to its antinociceptive properties .
Biochemical Pathways
The biochemical pathway affected by 2-Aminoadamantane-2-carboxylic acid is the purinergic signaling pathway . By inhibiting the P2X7-evoked glutamate release, it can potentially alter the signaling in this pathway . The downstream effects of this alteration are currently under investigation .
Pharmacokinetics
The pharmacokinetic properties of 2-Aminoadamantane-2-carboxylic acid It is known to have high gi absorption and is a p-gp substrate . Its lipophilicity (iLOGP) is 1.61 , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 2-Aminoadamantane-2-carboxylic acid ’s action include the inhibition of glutamate release . This inhibition can potentially lead to analgesic effects .
生化学分析
Biochemical Properties
2-Aminoadamantane-2-carboxylic acid has been reported to interact with various enzymes and proteins
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 2-Aminoadamantane-2-carboxylic acid in animal models have been studied
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-aminoadamantane-2-carboxylic acid involves the reaction of 2-adamantanone with sodium cyanide and ammonium carbonate in a mixture of ethanol and water. The reaction mixture is processed in a microwave unit, followed by recrystallization from tetrahydrofuran to yield the desired product . Another method involves the use of stainless steel autoclaves with a Teflon liner, where thin layer chromatography is employed for detection .
Industrial Production Methods
Industrial production methods for 2-aminoadamantane-2-carboxylic acid are not extensively documented in the literature. the scalability of the microwave-assisted synthesis and the use of flow-based synthesis techniques suggest potential for industrial applications .
化学反応の分析
Types of Reactions
2-Aminoadamantane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the adamantane core.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, ammonium carbonate, and various solvents like ethanol, water, and tetrahydrofuran. Reaction conditions often involve elevated temperatures and the use of microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-aminoadamantane-2-carboxylic acid, which can be further functionalized for specific applications .
類似化合物との比較
Similar Compounds
Similar compounds include:
1-Aminoadamantane: Known for its antiviral properties, particularly against Influenza A.
Adamantane-2-yl-tripeptides: Used in the design of immunostimulating agents.
Muramyl dipeptide analogs: These compounds share structural similarities and are used in immunological research.
Uniqueness
2-Aminoadamantane-2-carboxylic acid is unique due to its achiral nature and the presence of both amino and carboxylic acid functional groups.
特性
IUPAC Name |
2-aminoadamantane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQRNCPZFUGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195187 | |
| Record name | Adamantanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42381-05-5 | |
| Record name | 2-Aminoadamantane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42381-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adamantanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042381055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42381-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adamantanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADAMANTANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52G3FRR68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


